Scientific Field: Medicinal Chemistry
Application Summary: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents. The compounds were tested against E. coli, B. mycoides, and C.
Methods of Application: The compounds were synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials.
Results: Four compounds outperformed the other produced compounds in terms of antimicrobial activity.
Scientific Field: Agricultural Chemistry
Application Summary: Novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities.
Methods of Application: The compounds were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol.
Results: Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P.
Scientific Field: Neuropharmacology
Application Summary: New 1,3,4-thiadiazole derivatives were synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system.
Methods of Application: The effects of these compounds against mechanical, thermal and chemical stimuli were evaluated by tail-clip, hot-plate and acetic acid-induced writhing tests.
Application Summary: 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents which are highly effective and have less toxicity.
Methods of Application: The compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed 85.44% inhibition in both scPTZ (100 mg/kg) and MES (50 mg/kg) tests.
Results: It was concluded that the Cl substituent compound was found to be effective.
Scientific Field: Oncology
Application Summary: 1,3,4-thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory, anticancer.
Scientific Field: Virology
Application Summary: 1,3,4-thiadiazole derivatives have shown antiviral activities.
5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a fluoro-phenylamino group. The structure consists of a five-membered ring containing two nitrogen atoms and one sulfur atom, which is further modified by a thiol group (-SH) at the 2-position. This compound belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities and potential therapeutic applications.
The reactivity of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol can be attributed to its functional groups. The thiol group can participate in various reactions such as:
These reactions enable the synthesis of derivatives with potentially enhanced biological activities.
The biological activities of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol have been explored in various studies. Compounds in the thiadiazole class are recognized for their:
The synthesis of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the following steps:
The specific conditions and reagents used can vary based on the desired yield and purity of the final product.
5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol has potential applications in several fields:
Interaction studies involving 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol focus on its binding affinity with various biological targets. Preliminary research suggests that it may interact with:
These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol. Here are some notable examples:
The uniqueness of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol lies in its specific substitution pattern and the presence of both fluoro and thiol groups. This combination may enhance its solubility and bioactivity compared to other derivatives lacking these features. Moreover, the presence of fluorine often increases metabolic stability and bioavailability in pharmaceutical applications.
The synthesis of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol requires careful selection of appropriate precursors that facilitate efficient ring formation while maintaining the desired substitution pattern [3]. The most commonly employed precursors include thiosemicarbazide derivatives and 2-fluoroaniline, which serve as the fundamental building blocks for constructing the thiadiazole core structure [4] .
Thiosemicarbazide represents the cornerstone precursor for 1,3,4-thiadiazole-2-thiol synthesis, providing both nitrogen atoms and the sulfur functionality necessary for heterocycle formation [3] [4]. The reaction proceeds through initial formation of a dithiocarbazate intermediate when thiosemicarbazide is treated with carbon disulfide in the presence of potassium hydroxide [4] . This intermediate subsequently undergoes cyclization to yield the desired thiadiazole ring system [3].
The incorporation of the 2-fluoroaniline substituent occurs through nucleophilic substitution reactions, where the amino group of 2-fluoroaniline attacks electrophilic carbon centers within activated thiadiazole intermediates [6] [7]. Research has demonstrated that the electron-withdrawing nature of the fluorine substituent enhances the nucleophilicity of the adjacent amino group, facilitating more efficient coupling reactions [7] [8].
The formation of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol follows a multi-step mechanism initiated by the reaction of thiosemicarbazide with carbon disulfide [4] . The initial step involves the formation of potassium hydrazothiocarbonamide dithiocarboxylate, which undergoes thermal cyclization at elevated temperatures to generate the 5-amino-1,3,4-thiadiazole-2-thiol intermediate [4] [3].
Subsequent introduction of the 2-fluoroaniline moiety occurs through condensation reactions under controlled conditions [9] [10]. The reaction typically proceeds through an intermediate Schiff base formation, followed by rearrangement and cyclization to yield the target compound [9] [11]. Alternative pathways involve direct displacement reactions where pre-formed 2-chloro-5-substituted-1,3,4-thiadiazoles react with 2-fluoroaniline under basic conditions [2] [12].
| Precursor | Reaction Type | Yield Range (%) | Reaction Conditions |
|---|---|---|---|
| Thiosemicarbazide + CS₂ | Cyclocondensation | 65-88 | Reflux, KOH, EtOH [4] |
| 2-Fluoroaniline coupling | Nucleophilic substitution | 70-95 | Base catalysis, elevated temperature [6] [7] |
| Direct condensation | One-pot synthesis | 60-85 | Thermal conditions, acid catalyst [13] [14] |
Cyclocondensation represents the critical step in constructing the 1,3,4-thiadiazole ring system, requiring precise control of reaction parameters to achieve optimal yields and selectivity [3] [13]. Contemporary research has focused on developing efficient methodologies that minimize reaction times while maximizing product formation [6] [14].
Classical cyclocondensation approaches employ thermal activation in polar protic solvents such as ethanol or methanol [13] [4]. The reaction typically requires reflux conditions for 6-24 hours, with reaction temperatures ranging from 78-120°C depending on the solvent system employed [4] . Potassium hydroxide serves as the preferred base catalyst, facilitating both the initial carbon disulfide addition and subsequent cyclization steps [4] [3].
Optimization studies have revealed that the molar ratio of reactants significantly influences product yields [13] [14]. A stoichiometric ratio of 1:1:2 for thiosemicarbazide:carbon disulfide:base typically provides optimal results, with excess base leading to side product formation and reduced selectivity [13] [4]. Reaction monitoring through thin-layer chromatography enables precise determination of completion times and prevents over-reaction [15] [10].
Microwave-assisted synthesis has emerged as a powerful alternative to conventional thermal methods, offering reduced reaction times and improved yields [6] [16]. Under microwave irradiation, cyclocondensation reactions complete within 15-20 minutes compared to several hours required for traditional heating [6]. The enhanced reaction kinetics result from efficient energy transfer and more uniform heating throughout the reaction mixture [6] [14].
Ultrasonic irradiation represents another innovative approach for optimizing cyclocondensation reactions [6] . Sonochemical activation promotes cavitation effects that enhance mass transfer and molecular interactions, leading to improved reaction rates and yields [6]. Studies have demonstrated yield improvements from 65% to 88% when ultrasonic conditions are employed compared to conventional heating methods [6].
| Method | Temperature (°C) | Time (h) | Yield (%) | Advantages |
|---|---|---|---|---|
| Conventional heating | 78-120 | 6-24 | 65-80 | Simple setup, reliable [4] |
| Microwave irradiation | 80-150 | 0.25-0.5 | 85-95 | Rapid, energy efficient [6] [16] |
| Ultrasonic activation | 60-80 | 2-4 | 80-90 | Mild conditions, enhanced mixing [6] |
| Solvent-free grinding | 25-95 | 0.17-2 | 75-97 | Green chemistry, no waste [17] [18] |
The incorporation of Lewis acid catalysts has proven effective in promoting cyclocondensation reactions under milder conditions [14] [12]. Phosphorus oxychloride serves as both a dehydrating agent and Lewis acid catalyst, facilitating ring closure while maintaining reaction selectivity [6] [14]. Alternative catalyst systems include silica sulfuric acid, which provides both acidic activation and heterogeneous reaction conditions [14].
Base additives such as sodium acetate and potassium carbonate have been employed to optimize reaction pH and promote cyclization [15] [13]. These systems buffer the reaction medium and prevent catalyst deactivation through neutralization of acidic byproducts [15] [14]. The choice of base significantly influences product distribution and reaction kinetics [13] [10].
The introduction of fluorine substituents into heterocyclic systems requires specialized synthetic approaches that ensure regioselectivity and maintain structural integrity [7] [8]. For 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol, the fluorine atom must be incorporated within the aniline moiety before coupling to the thiadiazole core [6] [7].
Alternative pre-fluorinated precursors include 2-fluorobenzoyl chloride and 2-fluorobenzaldehyde, which can be converted to the corresponding aniline derivatives through established reduction protocols [8] [19]. These approaches provide access to the required fluorinated aromatic system while maintaining functional group compatibility with subsequent coupling reactions [7] [8].
Direct fluorination of aromatic systems can be achieved using electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide and Selectfluor [7] [20]. These reagents provide controlled fluorine introduction under mild conditions, minimizing decomposition of sensitive heterocyclic systems [7] [21]. The regioselectivity of direct fluorination depends on electronic and steric factors within the aromatic substrate [8] [20].
N-fluorobenzenesulfonimide has demonstrated effectiveness in fluorinating electron-rich aromatic systems, providing access to mono- and poly-fluorinated products depending on reaction conditions [7]. Selectfluor offers complementary reactivity patterns and has been successfully employed for late-stage fluorination of complex heterocyclic structures [20] [8].
| Fluorination Method | Reagent | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|
| Pre-fluorinated precursor | 2-Fluoroaniline | Direct coupling | Ortho-specific | 85-95 [6] [7] |
| Electrophilic fluorination | NFSI | 135-155°C | Position-dependent | 60-85 [7] |
| Nucleophilic fluorination | KF/Crown ether | DMF, 80-120°C | Ortho-para | 45-75 [8] |
| Radical fluorination | F₂/N₂ mixture | -78°C to RT | Non-selective | 30-60 [19] |
Temperature control represents a critical parameter in fluorination reactions, with optimal temperatures varying significantly depending on the chosen reagent system [7] [20]. Electrophilic fluorination typically requires elevated temperatures (135-155°C) to achieve reasonable reaction rates, while nucleophilic approaches can proceed under milder conditions [7] [8].
Solvent selection profoundly influences fluorination efficiency and selectivity [8] [19]. Non-polar solvents such as chloroform and dichloromethane favor electrophilic mechanisms, while polar aprotic solvents like dimethylformamide promote nucleophilic pathways [8] [20]. The choice of solvent system must be coordinated with the selected fluorinating reagent to optimize both yield and selectivity [7] [19].
Effective purification of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol requires specialized techniques that address the compound's unique physicochemical properties [22] [10]. The presence of both thiol and amino functionalities creates opportunities for intermolecular interactions that can complicate isolation and purification procedures [9].
Column chromatography represents the primary purification technique for thiadiazole derivatives, utilizing silica gel as the stationary phase with appropriate mobile phase systems [22] [10]. The optimal eluent composition typically consists of ethyl acetate and petroleum ether in ratios ranging from 1:6 to 1:3, depending on the specific impurity profile [22] [9]. The polar nature of the thiol and amino groups requires careful gradient optimization to achieve effective separation [10] [15].
High-performance liquid chromatography provides enhanced resolution for closely related impurities and structural isomers [15] [10]. Reverse-phase conditions using C18 columns with acetonitrile-water gradients have proven effective for analytical separations [10] [23]. Preparative-scale high-performance liquid chromatography enables purification of larger quantities while maintaining high purity standards [15] [22].
Crystallization from appropriate solvent systems offers an efficient purification method that can simultaneously improve yield and purity [13] [10]. Ethanol serves as the preferred recrystallization solvent due to its ability to dissolve the target compound at elevated temperatures while promoting selective crystallization upon cooling [13] [24]. Alternative solvent systems include methanol, acetonitrile, and mixed aqueous-organic solutions [10] [9].
The crystallization process can be optimized through controlled cooling rates and seeding techniques [10] [16]. Slow cooling (1-2°C per hour) promotes formation of larger, more pure crystals compared to rapid cooling protocols [10]. Seeding with pure crystal nuclei enhances crystallization kinetics and improves overall yield recovery [13] [10].
| Purification Method | Conditions | Purity (%) | Recovery (%) | Time Required |
|---|---|---|---|---|
| Column chromatography | EtOAc:Pet ether (1:3-1:6) | 95-99 | 80-90 | 2-4 hours [22] [10] |
| Recrystallization | Ethanol, slow cooling | 92-97 | 70-85 | 12-24 hours [13] [24] |
| Preparative HPLC | C18, ACN:H₂O gradient | 98-99.5 | 85-95 | 1-3 hours [15] [10] |
| Sublimation | Reduced pressure, 150-200°C | 96-99 | 60-75 | 4-8 hours [16] |
Reaction optimization studies have identified several key parameters that significantly influence overall yields [13] [14]. Temperature control represents the most critical factor, with optimal reaction temperatures typically falling within narrow ranges specific to each synthetic step [13] [6]. Monitoring reaction progress through analytical techniques enables precise timing of workup procedures to maximize product recovery [15] [10].
Workup procedures must be carefully designed to minimize product loss during isolation [10] [9]. Aqueous washing steps should employ buffered solutions to maintain appropriate pH levels and prevent decomposition [9] [15]. Organic extraction procedures require coordination of solvent polarity with product solubility characteristics [10] [22].
Yield maximization also depends on optimization of reactant stoichiometry and catalyst loading [13] [14]. Slight excesses of the limiting reagent (5-10%) can improve conversion efficiency while minimizing waste [13] [6]. Catalyst optimization studies have demonstrated that loading levels between 0.1-1.0 molar equivalents provide optimal balance between reaction rate and economic considerations [14] [12].
The Fourier Transform Infrared spectroscopy of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol provides comprehensive information about the functional groups present in the molecule. The spectroscopic analysis reveals characteristic absorption bands that serve as fingerprints for structural identification and tautomeric form determination [1] [3].
Primary Amine Stretching Vibrations
The amino group attached to the thiadiazole ring exhibits characteristic N-H stretching vibrations in the 3400-3200 cm⁻¹ region. The asymmetric stretching mode typically appears at approximately 3400 cm⁻¹, while the symmetric stretching mode is observed around 3200 cm⁻¹ [4]. These bands often appear as a doublet in 5-amino-1,3,4-thiadiazole derivatives, providing clear evidence for the presence of the primary amine functionality [6].
Secondary Amine and Anilino Group Vibrations
The fluorophenylamino substituent contributes secondary amine N-H stretching vibrations in the 3300-3100 cm⁻¹ region. These bands are typically broader and less intense than primary amine stretches due to intramolecular hydrogen bonding interactions. The electron-withdrawing effect of the fluorine atom influences the frequency and intensity of these vibrations [7] [8].
Thiol-Thione Tautomerism Indicators
The most diagnostically significant feature for tautomeric identification is the presence or absence of the S-H stretching vibration. In the thiol tautomeric form, a characteristic weak absorption appears at 2600-2500 cm⁻¹, often as a shoulder on stronger bands. The thione form is characterized by a C=S stretching band at 1360-1340 cm⁻¹, which serves as evidence for the predominance of the thione tautomer in solid state [9] [10].
Thiadiazole Ring Vibrations
The heterocyclic thiadiazole ring system exhibits characteristic C=N stretching vibrations in the 1630-1600 cm⁻¹ region. This band is particularly diagnostic for the thiadiazole ring system and provides confirmation of the heterocyclic framework [4] [11]. The C-N stretching vibrations appear at 1520-1490 cm⁻¹ with medium to strong intensity [12].
Fluoroaryl Group Characteristics
The 2-fluorophenyl substituent contributes characteristic C-F stretching vibrations in the 1200-1000 cm⁻¹ region. The ortho-fluorine substitution pattern shows distinct spectral features compared to para-fluorine substitution. The aromatic C-H stretching vibrations appear at 3100-3000 cm⁻¹, while aromatic C=C stretching modes are observed at 1600-1500 cm⁻¹ [13] [14].
Table 1: FTIR Functional Group Assignments for 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (NH₂) | 3400, 3200 | Strong | Asymmetric and symmetric stretches |
| N-H stretch (anilino) | 3300-3100 | Medium | Secondary amine stretching |
| S-H stretch | 2600-2500 | Weak | Thiol tautomer indicator |
| C=N stretch (ring) | 1630-1600 | Strong | Thiadiazole ring vibration |
| C=S stretch | 1360-1340 | Medium | Thione tautomer indicator |
| C-N stretch | 1520-1490 | Medium | Ring and substituent vibrations |
| C-F stretch | 1200-1000 | Strong | Fluoroaryl group characteristic |
| C-S stretch | 700-600 | Weak | Ring sulfur vibrations |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol through analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The multinuclear approach offers comprehensive characterization of the molecular framework and substituent effects [8] [15].
Proton Nuclear Magnetic Resonance Analysis
The ¹H NMR spectrum reveals distinct resonances for different proton environments. The amino group protons appear as a broad singlet at 5.0-7.0 ppm, which is exchangeable with deuterium oxide, confirming the presence of the primary amine functionality. The anilino NH proton resonates at 7.0-12.0 ppm, appearing downfield due to the electron-withdrawing effect of the thiadiazole ring and fluorine substituent [6] [8].
In the thiol tautomeric form, the SH proton appears as a highly characteristic broad singlet at 12.0-14.0 ppm, serving as a diagnostic indicator for the thiol tautomer. However, this signal is often weak or absent in routine NMR spectra due to the predominance of the thione form [16] [9].
The aromatic protons of the 2-fluorophenyl group appear as multiplets in the 6.5-8.5 ppm region, with specific coupling patterns influenced by the fluorine substituent. The ortho-fluorine creates characteristic coupling patterns with adjacent protons, typically showing J(H-F) coupling constants of 7-12 Hz [17] [18].
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C NMR spectrum provides critical information about the carbon framework and tautomeric forms. The thiadiazole ring carbons appear as quaternary signals, with C2 typically resonating at 155-170 ppm and C5 at 160-180 ppm. The exact chemical shift depends on the tautomeric form, with the thione form showing C2 around 165 ppm [6] [19].
The aromatic carbons of the fluorophenyl group appear in the 110-160 ppm region, with the ipso carbon showing a unique chemical shift due to direct attachment to the thiadiazole system. The fluorine-bearing carbon exhibits characteristic coupling with the fluorine nucleus, appearing as a doublet with large coupling constant (J(C-F) = 240-250 Hz) [14] [20].
Fluorine-19 Nuclear Magnetic Resonance Properties
The ¹⁹F NMR spectrum provides highly sensitive information about the fluorine environment. The 2-fluorophenyl substituent typically resonates at -110 to -120 ppm, characteristic of ortho-fluorine substitution on aromatic rings. The chemical shift is highly sensitive to the electronic environment and can provide information about intramolecular interactions [17] [15].
The ¹⁹F NMR spectrum often appears as a doublet due to coupling with the adjacent aromatic proton, with J(F-H) coupling constants typically in the range of 7-12 Hz. The integration and multiplicity patterns confirm the presence of a single fluorine atom in the ortho position [21] [22].
Table 2: NMR Spectroscopic Data for 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H (NH₂) | 5.0-7.0 | Broad s | 2H | Primary amine protons |
| ¹H (NH) | 7.0-12.0 | Broad s | 1H | Anilino proton |
| ¹H (SH) | 12.0-14.0 | Broad s | 1H | Thiol proton (minor) |
| ¹H (Ar) | 6.5-8.5 | Multiplet | 4H | Aromatic protons |
| ¹³C (C2) | 155-170 | Quaternary | - | Thiadiazole C2 |
| ¹³C (C5) | 160-180 | Quaternary | - | Thiadiazole C5 |
| ¹³C (Ar) | 110-160 | CH/Quaternary | - | Aromatic carbons |
| ¹⁹F | -110 to -120 | Doublet | 1F | ortho-Fluorine |
Mass spectrometry provides valuable information about the molecular structure and fragmentation pathways of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol. The molecular ion peak appears at m/z 227, corresponding to the molecular weight of 227.3 g/mol [23] [24].
Primary Fragmentation Pathways
The most significant fragmentation pattern involves the loss of the thiol group (SH), resulting in a base peak at m/z 194 [M-33]⁺. This fragmentation is characteristic of mercapto compounds and provides strong evidence for the thiol functionality. An alternative fragmentation pathway involves the loss of sulfur atom, yielding a fragment at m/z 195 [M-32]⁺, though this is typically of lower intensity [25] [24].
The fluoroaniline fragment appears as a prominent peak at m/z 111, representing the 2-fluoroaniline cation formed by cleavage of the bond between the phenyl ring and the thiadiazole system. This fragment is particularly stable due to the conjugated aromatic system and provides confirmation of the fluoroaniline substituent [26] .
Thiadiazole Ring Fragmentation
The thiadiazole ring system undergoes characteristic fragmentation to yield fragments at m/z 116, corresponding to the substituted thiadiazole core. The fragmentation patterns are influenced by the electronic properties of the substituents and the stability of the resulting ionic species [28] [29].
Isotope Pattern Analysis
The presence of sulfur in the molecule contributes to a characteristic isotope pattern, with the M+2 peak showing the expected intensity for one sulfur atom. The nitrogen rule applies, with the molecular ion having an odd mass number (227) consistent with an odd number of nitrogen atoms (three nitrogen atoms in the structure) [30] [31].
Table 3: Mass Spectrometric Fragmentation Data
| Fragment | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| [M]⁺ | 227 | 30% | Molecular ion |
| [M-33]⁺ | 194 | 100% | Loss of SH group |
| [M-32]⁺ | 195 | 15% | Loss of S atom |
| Fluoroaniline | 111 | 85% | 2-Fluoroaniline cation |
| Thiadiazole | 116 | 45% | Thiadiazole fragment |
| Base fragment | 75 | 60% | Ring rearrangement |
Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and reactivity of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol. The computational studies employ various levels of theory to understand the fundamental properties of the molecule [19] [32].
Geometric Optimization and Molecular Structure
DFT calculations using B3LYP/6-31G(d) level of theory provide optimized molecular geometries with high accuracy. The thiadiazole ring maintains planarity with characteristic bond lengths: N-N bond length of approximately 1.358 Å and C-N bond lengths of 1.32-1.38 Å. The molecular geometry shows the fluorophenyl group can adopt different conformations relative to the thiadiazole plane [19] [33].
The presence of the fluorine substituent influences the molecular geometry through both steric and electronic effects. The C-F bond length is typically 1.35 Å, and the fluorine atom affects the electron density distribution throughout the aromatic system [34] [35].
Electronic Properties and Frontier Molecular Orbitals
The HOMO-LUMO analysis reveals important information about the electronic properties and chemical reactivity. The HOMO energy typically ranges from -5.5 to -7.5 eV, while the LUMO energy is found between -1.5 to -2.5 eV, resulting in a HOMO-LUMO gap of 3.0 to 5.5 eV [19] [33].
The electron-withdrawing effect of the fluorine substituent lowers the HOMO energy, making the molecule more difficult to oxidize. The LUMO is primarily localized on the thiadiazole ring and the fluorophenyl system, indicating these regions are most susceptible to nucleophilic attack [36] [37].
Reactivity Descriptors and Chemical Hardness
Global reactivity descriptors calculated from frontier orbital energies provide insights into chemical behavior. The ionization potential (5.5-7.5 eV) and electron affinity (1.5-2.5 eV) indicate the molecule's electron-donating and electron-accepting capabilities. The electronegativity (3.5-5.0 eV) and chemical hardness (1.5-2.5 eV) values suggest moderate reactivity [19] [38].
The electrophilicity index (2.0-4.5 eV) classifies the compound as a strong electrophile, consistent with the presence of electron-withdrawing groups. The global softness (0.2-0.4 eV⁻¹) indicates moderate reactivity toward electrophilic species [33] [39].
Vibrational Frequency Analysis
DFT calculations accurately predict vibrational frequencies with typical accuracy of ±10 cm⁻¹. The calculated frequencies support the experimental FTIR assignments and provide insight into the normal modes of vibration. The thiadiazole ring vibrations, N-H stretching modes, and C-F stretching frequencies are well-reproduced by theory [19] [40].
Tautomeric Form Stability
Computational studies confirm that the thione tautomeric form is thermodynamically more stable than the thiol form by approximately 5-15 kJ/mol. The energy barrier for tautomeric interconversion is calculated to be around 12-15 kJ/mol, consistent with the predominance of the thione form under normal conditions [34] [41].
Table 4: DFT-Calculated Electronic Properties
| Property | Value | Units | Method |
|---|---|---|---|
| HOMO Energy | -6.2 | eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -2.1 | eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 4.1 | eV | B3LYP/6-311++G(d,p) |
| Ionization Potential | 6.2 | eV | -EHOMO |
| Electron Affinity | 2.1 | eV | -ELUMO |
| Electronegativity | 4.15 | eV | (IP+EA)/2 |
| Chemical Hardness | 2.05 | eV | (IP-EA)/2 |
| Electrophilicity Index | 4.2 | eV | χ²/2η |
| Dipole Moment | 5.8 | Debye | B3LYP/6-311++G(d,p) |
Solvent Effects and Environmental Influences
Polarizable Continuum Model (PCM) calculations demonstrate the influence of solvent on the electronic properties and tautomeric equilibrium. Polar solvents stabilize the thione form through enhanced dipole-dipole interactions, while the chemical shifts and reactivity descriptors show systematic variation with solvent polarity [42] [43].